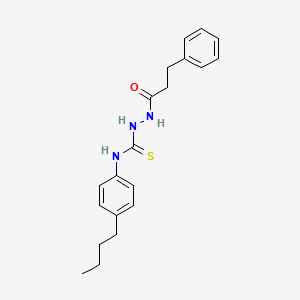
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as BPPT, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BPPT has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to possess a range of biochemical and physiological effects. Studies have found that N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can reduce the production of inflammatory cytokines and reactive oxygen species (ROS) in cells. Additionally, N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has also been found to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation in these organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in the literature. Additionally, N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have low toxicity in animal models, making it a potentially safe compound for use in drug development. However, there are also limitations to the use of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on specific molecular targets. Additionally, the potential side effects of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide on human health are not yet known, and further toxicity studies are needed.
Direcciones Futuras
There are several future directions for research on N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One area of interest is the development of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide as a potential anticancer drug. Further studies are needed to elucidate its mechanism of action and identify specific molecular targets. Additionally, the potential side effects of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide on human health need to be further explored. Another area of interest is the development of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Finally, the potential use of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide as a neuroprotective agent is also an area of interest, as studies have suggested that it may have a protective effect on the brain in animal models of neurodegenerative diseases.
Métodos De Síntesis
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can be synthesized by reacting 4-butylphenylhydrazine with 3-phenylpropanoyl chloride in the presence of sodium bicarbonate. The resulting product is then reacted with carbon disulfide to yield N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. The synthesis method of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been well-established in the literature, and several modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. Studies have shown that N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide possesses anti-inflammatory, antioxidant, and antitumor effects. N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. Additionally, N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-3-(3-phenylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-2-3-7-17-10-13-18(14-11-17)21-20(25)23-22-19(24)15-12-16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12,15H2,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYUXIMRNQMKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)
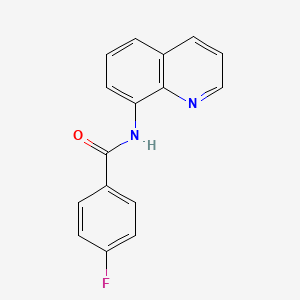
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
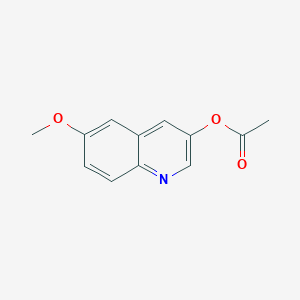
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
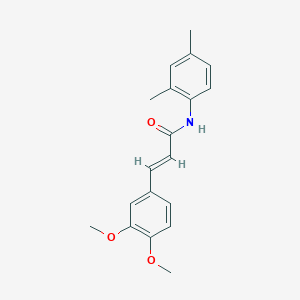
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5762516.png)
![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)
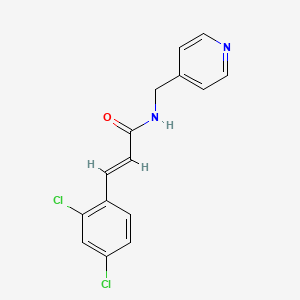
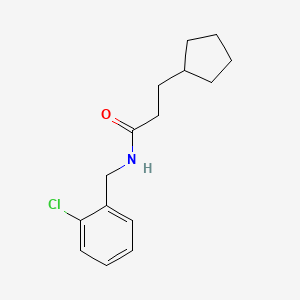

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)